molecular formula C18H25N3O B4344799 N-[1-(4-isopropylphenyl)propyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide

N-[1-(4-isopropylphenyl)propyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B4344799
M. Wt: 299.4 g/mol
InChI Key: HPQOLYILSNNMJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-isopropylphenyl)propyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide is a synthetic organic compound with a complex structure It features a pyrazole ring substituted with a carboxamide group, a 1,3-dimethyl substitution, and a 1-(4-isopropylphenyl)propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-isopropylphenyl)propyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced through the reaction of the pyrazole derivative with an appropriate acyl chloride or anhydride.

    Attachment of the 1-(4-isopropylphenyl)propyl Group: This step involves the alkylation of the pyrazole ring with 1-(4-isopropylphenyl)propyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-isopropylphenyl)propyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the carboxamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in acetic acid for bromination.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(4-isopropylphenyl)propyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development. Studies might focus on its anti-inflammatory, analgesic, or anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of N-[1-(4-isopropylphenyl)propyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide depends on its interaction with biological targets. It may bind to specific receptors or enzymes, altering their activity. For example, if it acts as an enzyme inhibitor, it could block the active site, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-isopropylphenyl)ethyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide
  • N-[1-(4-tert-butylphenyl)propyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide

Uniqueness

N-[1-(4-isopropylphenyl)propyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group on the phenyl ring and the propyl chain attached to the pyrazole ring can significantly affect its interaction with biological targets compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

2,5-dimethyl-N-[1-(4-propan-2-ylphenyl)propyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O/c1-6-16(15-9-7-14(8-10-15)12(2)3)19-18(22)17-11-13(4)20-21(17)5/h7-12,16H,6H2,1-5H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQOLYILSNNMJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)C(C)C)NC(=O)C2=CC(=NN2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(4-isopropylphenyl)propyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[1-(4-isopropylphenyl)propyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide
Reactant of Route 3
N-[1-(4-isopropylphenyl)propyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide
Reactant of Route 4
N-[1-(4-isopropylphenyl)propyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[1-(4-isopropylphenyl)propyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide
Reactant of Route 6
N-[1-(4-isopropylphenyl)propyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.